molecular formula C10H13N3O2 B15223472 N-Acetoxy-4-(aminomethyl)benzimidamide

N-Acetoxy-4-(aminomethyl)benzimidamide

Cat. No.: B15223472
M. Wt: 207.23 g/mol
InChI Key: ATQIHNCCJKDYIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetoxy-4-(aminomethyl)benzimidamide typically involves the reaction of 4-(aminomethyl)benzonitrile with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Acetoxy-4-(aminomethyl)benzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce aminomethylbenzimidamide .

Scientific Research Applications

N-Acetoxy-4-(aminomethyl)benzimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetoxy-4-(aminomethyl)benzamide
  • N-Acetoxy-4-(aminomethyl)benzylamine
  • N-Acetoxy-4-(aminomethyl)benzylideneamine

Uniqueness

N-Acetoxy-4-(aminomethyl)benzimidamide is unique due to its specific structural features, such as the presence of both an acetoxy group and an aminomethyl group attached to a benzimidamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

[(Z)-[amino-[4-(aminomethyl)phenyl]methylidene]amino] acetate

InChI

InChI=1S/C10H13N3O2/c1-7(14)15-13-10(12)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3,(H2,12,13)

InChI Key

ATQIHNCCJKDYIN-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/N=C(/C1=CC=C(C=C1)CN)\N

Canonical SMILES

CC(=O)ON=C(C1=CC=C(C=C1)CN)N

Origin of Product

United States

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